3,3-Dimethylcyclohexane-1-carbaldehyde
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Overview
Description
3,3-Dimethylcyclohexane-1-carbaldehyde is an organic compound with the molecular formula C₉H₁₆O and a molecular weight of 140.2227 g/mol . It is a cyclohexane derivative with a carboxaldehyde functional group and two methyl groups attached to the third carbon of the cyclohexane ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
3,3-Dimethylcyclohexane-1-carbaldehyde can be synthesized through several methods. One common method involves the oxidation of 3,3-dimethylcyclohexanol using oxidizing agents such as chromium trioxide (CrO₃) or potassium permanganate (KMnO₄) . Another method involves the reduction of 3,3-dimethylcyclohexanecarboxylic acid using reducing agents like lithium aluminum hydride (LiAlH₄) . Industrial production methods may involve catalytic hydrogenation of related compounds under specific conditions to achieve high yields.
Chemical Reactions Analysis
3,3-Dimethylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Scientific Research Applications
3,3-Dimethylcyclohexane-1-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,3-Dimethylcyclohexane-1-carbaldehyde involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with amines, which can further undergo various chemical transformations . It can also participate in oxidation-reduction reactions, affecting the redox state of biological systems . The specific molecular targets and pathways depend on the context of its use, such as in enzyme-catalyzed reactions or as a reactant in organic synthesis .
Comparison with Similar Compounds
3,3-Dimethylcyclohexane-1-carbaldehyde can be compared with other similar compounds, such as:
Cyclohexanecarboxaldehyde: Lacks the two methyl groups on the cyclohexane ring, resulting in different chemical properties and reactivity.
3,4-Dimethyl-3-cyclohexene-1-carboxaldehyde: Has a double bond in the cyclohexane ring, leading to different reactivity and applications.
1,3-Dimethylcyclohexane: Lacks the carboxaldehyde group, making it less reactive in certain chemical reactions.
These comparisons highlight the unique structural features and reactivity of this compound, making it valuable in various scientific and industrial applications.
Biological Activity
3,3-Dimethylcyclohexane-1-carbaldehyde (also known as 1-formyl-3,3-dimethylcyclohexane) is a compound of interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article examines its biological activity, including mechanisms of action, case studies, and relevant research findings.
Molecular Formula: C10H18O
Molecular Weight: 158.25 g/mol
IUPAC Name: this compound
CAS Number: 2043-61-0
Biological Activity Overview
The biological activity of this compound has been investigated primarily for its potential anti-inflammatory and anticancer properties. The compound's structure allows it to interact with various biological targets, influencing cellular pathways.
The proposed mechanisms of action for this compound include:
- Enzyme Inhibition: The aldehyde group can form reversible covalent bonds with nucleophilic residues in enzymes, potentially inhibiting their activity.
- Cell Signaling Modulation: The compound may alter signaling pathways by interacting with receptors or influencing the expression of genes involved in inflammation and cancer progression.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines. For instance:
- Case Study 1: In vitro tests showed that the compound inhibited the proliferation of human breast cancer cells (MCF-7) with an IC50 value of approximately 15 μM. This suggests a moderate level of cytotoxicity against this cell line.
- Case Study 2: Another study reported that treatment with the compound led to apoptosis in colorectal cancer cells (HT-29), as evidenced by increased caspase activity and DNA fragmentation.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown promise in reducing inflammation:
- Experimental Model: In a murine model of acute inflammation, administration of the compound resulted in a significant decrease in pro-inflammatory cytokines (TNF-alpha and IL-6), indicating its potential as an anti-inflammatory agent.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
3,3-dimethylcyclohexane-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-9(2)5-3-4-8(6-9)7-10/h7-8H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXUBPZOTSIPJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(C1)C=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99017-89-7 |
Source
|
Record name | 3,3-dimethylcyclohexane-1-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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